molecular formula C13H17N3 B1324354 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 204078-93-3

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B1324354
CAS RN: 204078-93-3
M. Wt: 215.29 g/mol
InChI Key: WKJLOVRBRYDGGK-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H17N3 . It is also known by its synonyms “2-(4-methyl-1,4-diazepan-1-yl)benzonitrile” and "2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile" .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” can be represented by the SMILES string NCCN(CCC1)CCN1C . The InChI key for this compound is DDYKTHJBSBIWNR-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Studies: Derivatives of 1,4-diazepan-1-yl benzonitrile, including 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, have been studied for their potential antimicrobial and anticancer properties. For example, a study synthesized a series of compounds, including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which demonstrated significant antimicrobial and anticancer activities in vitro (Verma et al., 2015).

Synthesis and Characterization

  • Synthesis and Characterization Studies: Studies have focused on the synthesis and characterization of 1,4-diazepan-1-yl benzonitrile derivatives. For instance, a research synthesized a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and characterized them using various spectroscopic techniques, contributing to the understanding of their chemical properties (Moser & Vaughan, 2004).

Pharmaceutical Applications

  • Pharmaceutical Research: The compounds related to 1,4-diazepan-1-yl benzonitrile have been explored for pharmaceutical applications. A study on nonpeptide arginine vasopressin antagonists, for example, synthesized a series of compounds, including those with a 1,4-diazepan-1-yl benzonitrile structure, showing potential as dual V1A and V2 receptor antagonists (Matsuhisa et al., 1997).

Environmental Impact Studies

  • Environmental Impact: Research on environmental impacts of related compounds has been conducted. For instance, a study investigated the microbially mediated abiotic formation of transformation products of sulfamethoxazole, highlighting the importance of understanding the environmental behavior of such compounds (Nödler et al., 2012).

Innovative Synthetic Approaches

  • Innovative Synthetic Approaches: There have been innovative approaches in the synthesis of 1,4-diazepan-1-yl benzonitrile derivatives. A study on the synthesis of benzo[e][1,4]diazepin-3-ones through a novel annulation of aryl methyl ketones and 2-aminobenzyl alcohols showcases the potential of new synthetic routes (Geng et al., 2019).

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLOVRBRYDGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632628
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

CAS RN

204078-93-3
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 4-methylhomopiperazine.
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